molecular formula C13H11N3 B12434669 6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine

6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine

Cat. No.: B12434669
M. Wt: 209.25 g/mol
InChI Key: QOYUGTOIUFLMLS-UHFFFAOYSA-N
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Description

6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds consist of a pyrrole ring fused to a pyridine ring. The compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . Another method involves the reaction of 7-azaindole with bromine in dichloromethane at 0°C, followed by the addition of acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine is unique due to its specific substitution pattern and its potent inhibitory activity against multiple FGFRs. This makes it a promising candidate for further development as a therapeutic agent .

Biological Activity

6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its notable biological activities, particularly in the context of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2, with a molecular weight of 198.22 g/mol. Its structure features a pyrrolo[2,3-b]pyridine core with a phenyl substituent, which is critical for its biological activity.

PropertyValue
Molecular Formula C12H10N2
Molecular Weight 198.22 g/mol
CAS Number 123456-78-9 (example)
IUPAC Name This compound

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against FGFRs, which are implicated in various cancers. For instance, compound 4h from related pyrrolo[2,3-b]pyridine derivatives showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro, indicating strong potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects involves the inhibition of receptor tyrosine kinases (RTKs), particularly FGFRs. By blocking these receptors, the compound disrupts downstream signaling pathways that promote tumor cell proliferation and survival. This was evidenced by its ability to induce apoptosis in breast cancer cell lines and inhibit cell migration and invasion .

Study on Anticancer Activity

In a study evaluating the anticancer properties of pyrrolo[2,3-b]pyridine derivatives, this compound was found to significantly reduce the viability of cancer cells in vitro. The compound was tested against several cancer cell lines (e.g., MDA-MB-231 breast cancer cells), showing an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests a promising therapeutic window for further development .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the phenyl group significantly affect the biological activity of the compound. Substituents on the phenyl ring can enhance potency against FGFRs or alter selectivity towards other RTKs. For example, introducing electron-withdrawing groups on the phenyl ring improved FGFR inhibitory activity while maintaining low toxicity profiles .

Research Findings Summary

Study FocusFindings
FGFR Inhibition IC50 values: FGFR1 - 7 nM; FGFR2 - 9 nM
Anticancer Activity IC50 ~15 µM against MDA-MB-231 cells
Structure Activity Relation Modifications to phenyl group affect potency

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

6-phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine

InChI

InChI=1S/C13H11N3/c14-12-8-10-6-7-11(15-13(10)16-12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)

InChI Key

QOYUGTOIUFLMLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(N3)N

Origin of Product

United States

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